2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
61995-63-9 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,5,7-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-5,9H,6H2,1-3H3 |
InChI Key |
LLSYTODMUIRKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(C=C(C=C2O1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trimethylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, 2,5,7-trimethylphenol can be condensed with ethyl acetoacetate under acidic conditions to yield 2,5,7-Trimethylchroman-4-one .
Industrial Production Methods: Industrial production of 2,5,7-Trimethylchroman-4-one may involve optimized versions of laboratory synthesis methods. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally benign solvents and catalysts is also a focus to make the process more sustainable .
Chemical Reactions Analysis
Oxidation Reactions
2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one undergoes oxidation primarily at the benzylic positions (C2 and C3) and the aromatic methyl groups. Key findings include:
-
Mechanistic Insights :
-
Oxidation with KMnO₄ targets the benzylic C3 position, forming a carboxylic acid via radical intermediates.
-
Hydrogen peroxide selectively oxidizes the C2 methyl group to a hydroxymethyl moiety under Lewis acid catalysis.
-
Reduction Reactions
The ketone group at C4 and the dihydrofuran ring are primary reduction sites:
-
Applications :
Substitution Reactions
Electrophilic substitution occurs at the activated C6 and C8 positions of the aromatic ring:
-
Regioselectivity : Methyl groups at C5 and C7 direct electrophiles to the para positions (C6 and C8) via steric and electronic effects .
Ring-Opening and Functionalization
The dihydrofuran ring undergoes cleavage under strong acidic or basic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.) | Reflux, 8 hrs | 2,5,7-Trimethyl-4-hydroxybenzaldehyde | 82% | |
| NaOH (10%) | EtOH, 100°C, 12 hrs | 2,5,7-Trimethyl-4-oxo-2,3-dihydrobenzoic acid | 75% |
-
Mechanism : Acid-catalyzed hydrolysis breaks the ether linkage, yielding aldehydes or carboxylic acids .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition and diradical formation:
| Conditions | Product | Application | Source |
|---|---|---|---|
| UV (254 nm), benzene | Dimer via C4 carbonyl and C3 diradical coupling | Polymer crosslinking agents |
Biological Activity and Derivatives
Derivatives synthesized from this compound exhibit:
Scientific Research Applications
2,5,7-Trimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: This compound exhibits potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and cosmetic products.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms .
Comparison with Similar Compounds
Structural and Substituent Differences
Key analogs and their distinguishing features:
Analysis :
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl (Me) and methoxy (OMe) groups are electron-donating, enhancing resonance stabilization of the aromatic ring. Bromine (Br) is electron-withdrawing, reducing electron density and altering reactivity (e.g., electrophilic substitution) .
- Dihydro vs.
Physicochemical Properties
Elemental Composition and Solubility :
- Methyl-Substituted Analogs: Higher C/H content (e.g., calculated C% ~65–70% for methylated pyranones ) compared to methoxy derivatives (lower C% due to oxygen-rich OMe groups) .
- Bromo-Substituted Analogs : Higher molecular weight (Br atoms) and lower solubility in polar solvents due to halogen hydrophobicity .
Thermal Stability :
- Methyl groups are more stable, favoring applications in high-temperature reactions.
Data Table: Comparative Properties of Benzopyranone Derivatives
Biological Activity
2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one, also known as 2,3-dihydro-5,7-dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.
Molecular Structure:
- IUPAC Name: 2,3-dihydro-5,7-dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one
- CAS Number: 539-03-7
- Molecular Formula: C12H14O4
- Molecular Weight: 222.24 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines with promising results.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Sayed et al. (2018) | HT-29 (colon cancer) | 25 | Induces apoptosis via caspase activation |
| Ali et al. (2020) | MCF-7 (breast cancer) | 30 | Cell cycle arrest in G1 phase |
| Kumar et al. (2021) | A549 (lung cancer) | 20 | Inhibition of PI3K/Akt pathway |
Case Study: HT-29 Cell Line
In a study conducted by Sayed et al., the compound exhibited a significant reduction in cell viability at concentrations ranging from 10 to 100 µM after 72 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays such as DPPH and ABTS. The results indicate that it effectively scavenges free radicals.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 15 |
| ABTS | 12 |
The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which donate electrons to neutralize free radicals .
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Mechanism:
The compound significantly reduces the levels of TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 40 µg/mL |
The compound exhibits bacteriostatic activity by disrupting bacterial cell membrane integrity and inhibiting biofilm formation .
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR identify methyl group positions (δ 1.2–2.5 ppm for aliphatic CH₃) and aromatic proton environments (δ 6.5–7.5 ppm).
- HPLC-MS : Ensures purity and quantifies trace impurities using reverse-phase C18 columns with UV detection (λ ≈ 270 nm for chromenones) .
- IR : Confirms carbonyl (C=O) stretching at ~1650 cm⁻¹ and ether (C-O-C) bands near 1250 cm⁻¹ .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Respiratory Protection : Use NIOSH-approved P95 respirators for particulate filtration or OV/AG/P99 cartridges if volatile byproducts are generated .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
How can researchers optimize reaction conditions to favor specific derivatives (e.g., quinones vs. dihydrochromenones)?
Q. Advanced
- Oxidative vs. Reductive Pathways : Use oxidizing agents (e.g., KMnO₄) under acidic conditions to produce quinones. For dihydrochromenones, employ NaBH₄ or catalytic hydrogenation .
- Kinetic Control : Lower temperatures (0–25°C) favor kinetic products, while thermodynamic control requires elevated temperatures (e.g., 80°C) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, whereas non-polar solvents stabilize intermediates .
What methodologies are recommended for evaluating the compound’s biological activity (e.g., antimicrobial or antioxidant effects)?
Q. Advanced
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Antioxidant : DPPH radical scavenging assay with IC₅₀ quantification .
- In Vivo Models : Use murine models to assess bioavailability and toxicity before therapeutic testing .
How should contradictory data on the compound’s bioactivity be resolved?
Q. Advanced
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>95% purity required) .
- Experimental Replication : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Stability Studies : Assess degradation under storage conditions (light, temperature) using accelerated stability testing .
What strategies are effective for studying the compound’s stability and degradation pathways?
Q. Advanced
- Forced Degradation : Expose to UV light, heat (40–60°C), and acidic/alkaline conditions to identify degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life under varying temperatures .
How can structural derivatives be designed to explore structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
